6-Chloro-5-iodopyrazin-2-amine
Overview
Description
6-Chloro-5-iodopyrazin-2-amine is a heterocyclic organic compound with the molecular formula C4H3ClIN3. It is characterized by the presence of both chlorine and iodine atoms attached to a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodopyrazin-2-amine typically involves the iodination of 6-chloropyrazin-2-amine. One common method includes the use of N-iodo-succinimide (NIS) as the iodinating agent in dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds as follows :
- Dissolve 6-chloropyrazin-2-amine in DMSO.
- Add N-iodo-succinimide to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product using silica gel chromatography with a suitable eluent (e.g., petroleum ether: ethyl acetate).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodopyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .
Scientific Research Applications
6-Chloro-5-iodopyrazin-2-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodopyrazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-bromopyrazin-2-amine
- 6-Chloro-5-fluoropyrazin-2-amine
- 6-Chloro-5-methylpyrazin-2-amine
Uniqueness
6-Chloro-5-iodopyrazin-2-amine is unique due to the presence of both chlorine and iodine atoms on the pyrazine ring. This combination of halogens can impart distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-chloro-5-iodopyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBDYUMXHLRMBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)I)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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